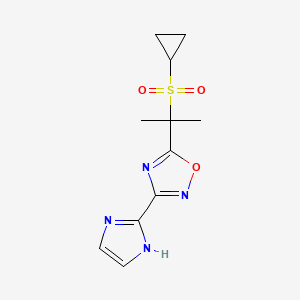
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including anti-tumor activity, cardioprotective effects, and neuroprotective effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the heart, and inhibit the formation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications in a variety of areas. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
For research on 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole include further investigation into its mechanism of action, optimization of its use in lab experiments, and clinical trials to determine its safety and efficacy as a potential therapeutic agent. Additionally, research could explore its potential as a treatment for other diseases and conditions beyond those currently studied.
Synthesis Methods
The synthesis of 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole involves the reaction of cyclopropylsulfonyl chloride with 2-amino-1H-imidazole-4-carboxylic acid, followed by cyclization with phosphoryl chloride. The resulting compound is then treated with sodium azide and copper(II) sulfate to form the final product.
Scientific Research Applications
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, cardiovascular disease, and neurological disorders. Studies have shown that the compound exhibits anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In addition, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Furthermore, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-11(2,19(16,17)7-3-4-7)10-14-9(15-18-10)8-12-5-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSKYSDQYVAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=NC=CN2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Chloro-4,5-dimethylbenzoyl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356910.png)
![4-ethyl-2-[[(2R,4S)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356926.png)
![7-[5-(1H-indol-3-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7356934.png)
![4-[2-Methyl-1-oxo-1-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7356935.png)
![2-[3-(3,5-Dimethyl-1,2-thiazol-4-yl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B7356942.png)
![3-[[methyl-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356948.png)
![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)

![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)
![1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B7356993.png)
![3-bromo-5-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7357002.png)
![6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7357005.png)